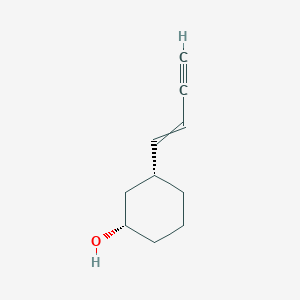![molecular formula C18H20N2O6S B12593216 D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- CAS No. 634590-69-5](/img/structure/B12593216.png)
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- is a synthetic compound that belongs to the class of N-acyl-α-amino acids It is characterized by the presence of a D-valine residue and a 4-[(4-hydroxybenzoyl)amino]phenyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- typically involves multi-step reactions. One common method includes the acylation of D-valine with 4-[(4-hydroxybenzoyl)amino]phenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Industry: Utilized in the development of novel antimicrobial agents and antioxidants.
Mécanisme D'action
The mechanism of action of D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial growth and biofilm formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Propriétés
Numéro CAS |
634590-69-5 |
|---|---|
Formule moléculaire |
C18H20N2O6S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H20N2O6S/c1-11(2)16(18(23)24)20-27(25,26)15-9-5-13(6-10-15)19-17(22)12-3-7-14(21)8-4-12/h3-11,16,20-21H,1-2H3,(H,19,22)(H,23,24)/t16-/m1/s1 |
Clé InChI |
HHYMMZMSQKNZJS-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
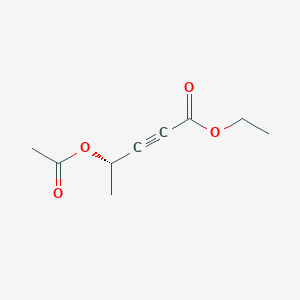
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
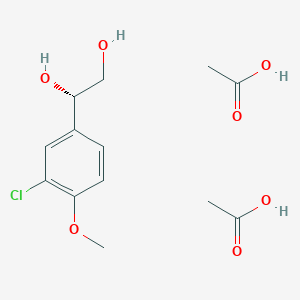
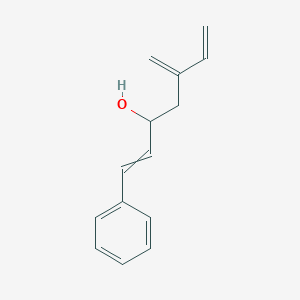
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
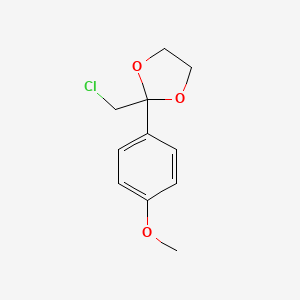
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
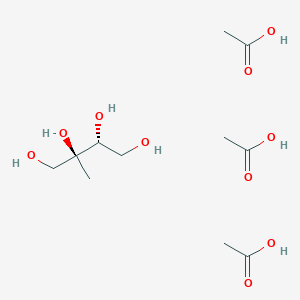
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
